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Compound of Interest

Compound Name: Fluostatin B

Cat. No.: B138615

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluostatin B is a polyketide natural product originally isolated from Streptomyces sp. TA-3391.
It belongs to the fluostatin family of compounds, which are characterized by a unique tetracyclic
benzo[a]fluorene skeleton. Fluostatin B has garnered interest in the scientific community
primarily for its inhibitory activity against dipeptidyl peptidase 111 (DPP-IIl), a zinc-dependent
metalloprotease implicated in various physiological and pathological processes. This technical
guide provides a comprehensive summary of the available spectroscopic data for Fluostatin B,
outlines probable experimental methodologies for its characterization, and visualizes its
biological context and general analytical workflow.

Chemical and Physical Properties
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Property Value Reference
Molecular Formula C1sH1406 [1]
Molecular Weight 326.3 g/mol [1]
CAS Number 158906-40-2 [1]
Appearance Yellow powder [2]

Soluble in DMSO; Slightly
Solubility soluble in acetone and ethyl [1][3]
acetate

Spectroscopic Data

Detailed experimental spectroscopic data for Fluostatin B is not readily available in the public
domain. The following tables are compiled from the initial characterization studies and related
compounds. It should be noted that complete, high-resolution spectra and detailed peak
assignments are not fully available.

Table 1: *H NMR Spectroscopic Data of Fluostatin B

No complete *H NMR data table for Fluostatin B was found in the public domain. The original
structure elucidation paper by Akiyama et al. (1998) mentions the use of NMR, but the specific
chemical shifts and coupling constants are not provided in the available abstracts. Analysis of
the fluorenone core and related structures suggests that the aromatic protons would appear in
the range of & 7.0-8.0 ppm, while aliphatic protons would be observed at higher field.

Table 2: *C NMR Spectroscopic Data of Fluostatin B

Similar to the *H NMR data, a complete 13C NMR data table for Fluostatin B is not publicly
available. The presence of carbonyl groups, aromatic rings, and aliphatic carbons would result
in a spectrum with signals spanning a wide chemical shift range, from approximately é 20-200

ppm.

Table 3: Mass Spectrometry Data of Fluostatin B
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Mass Spectrometry

lon/Fragment (m/z) Interpretation Reference
Type

High-Resolution Mass  326.0790 (Calculated

M]* [1]
Spectrometry (HRMS)  for C1sH140s)

Detailed fragmentation patterns for Fluostatin B are not described in the available literature.
However, analysis of polyketides by mass spectrometry often involves characteristic losses of
water (H20), carbon monoxide (CO), and other small neutral molecules.

Table 4: Infrared (IR) Spectroscopic Data of Fluostatin B

Specific IR absorption bands for Fluostatin B have not been published. Based on its chemical
structure, the following characteristic absorption bands are expected:

Functional Group Expected Absorption Range (cm™?)
O-H (hydroxyl) 3500-3200 (broad)

C-H (aromatic) 3100-3000

C-H (aliphatic) 3000-2850

C=0 (conjugated ketone) 1680-1650

C=C (aromaitic) 1600-1450

C-O (hydroxyl) 1260-1000

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
of Fluostatin B

The UV-Vis absorption maxima for Fluostatin B are not specified in the available literature.
The extended 11-system of the benzo[a]fluorene core is expected to result in strong absorptions
in the UV-Vis region, likely with multiple bands between 200 and 400 nm.

Experimental Protocols
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The exact experimental protocols used for the spectroscopic characterization of Fluostatin B

are not detailed in the publicly accessible literature. The following are generalized

methodologies that are typically employed for the analysis of natural products like Fluostatin
B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified Fluostatin B would be dissolved in a
deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-ds) or deuterated
chloroform (CDCIs), in a standard 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra would be acquired on a high-field NMR
spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Data Acquisition: Standard one-dimensional *H and 3C{*H} (proton-decoupled) experiments
would be performed. To aid in structure elucidation, two-dimensional NMR experiments such
as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation) would also be conducted to establish
proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

Sample Introduction: The sample would be introduced into the mass spectrometer via direct
infusion or after separation by liquid chromatography (LC-MS).

lonization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization
(MALDI) are common techniques for the analysis of natural products. High-resolution mass
spectrometry (HRMS) would be used to determine the accurate mass and elemental
composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as
collision-induced dissociation (CID), would be performed to induce fragmentation of the
molecular ion and obtain structural information from the resulting fragment ions.

Infrared (IR) Spectroscopy
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Sample Preparation: The solid sample of Fluostatin B would be prepared as a potassium
bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used to record
the spectrum.

Data Acquisition: The spectrum would typically be recorded over the mid-infrared range
(4000-400 cm™?) to identify the characteristic vibrational frequencies of the functional groups
present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of Fluostatin B would be prepared in a suitable
solvent, such as methanol or ethanol, in a quartz cuvette.

Instrumentation: A dual-beam UV-Vis spectrophotometer would be used to measure the
absorbance of the solution.

Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of
approximately 200 to 800 nm to determine the wavelengths of maximum absorption (Amax).

Biological Activity and Signaling Pathway

Fluostatin B is an inhibitor of dipeptidyl peptidase Il (DPP-III). DPP-III is a zinc-dependent

metalloprotease that cleaves dipeptides from the N-terminus of various peptide substrates. It

plays a role in several signaling pathways, including the Keap1-Nrf2 antioxidant response

pathway and the renin-angiotensin system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138615#spectroscopic-data-of-fluostatin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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